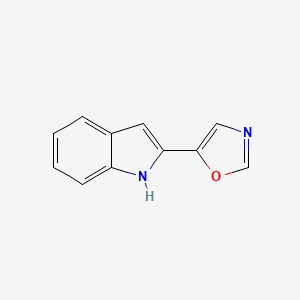
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with various carbonyl compounds, followed by cyclization. Common synthetic methods include:
Condensation Reaction: This involves the reaction of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions to form the benzothiazole ring.
Cyclization: The intermediate products from the condensation reaction undergo cyclization to form the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve one-pot synthesis techniques that are efficient and environmentally friendly. These methods minimize the use of toxic solvents and reduce the formation of side products .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzothiazoles and thiophenes, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene are structurally related and have comparable chemical properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide is unique due to its combined benzothiazole and thiophene structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H10N2OS2 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H10N2OS2/c1-8-6-7-17-11(8)12(16)15-13-14-9-4-2-3-5-10(9)18-13/h2-7H,1H3,(H,14,15,16) |
Clave InChI |
MXNSKRJJRCPKLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)



![Benzyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8786855.png)



![1-Methyl-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8786914.png)




